molecular formula C₂₀H₂₂ClNO B1163517 rac N-Demethyl Dapoxetine Hydrochloride

rac N-Demethyl Dapoxetine Hydrochloride

Cat. No.: B1163517
M. Wt: 327.85
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Key Metabolite and Related Impurity of Dapoxetine (B195078)

Dapoxetine undergoes extensive and rapid metabolism in the body, primarily in the liver and kidneys. wikipedia.orgnih.gov This biotransformation is carried out by multiple enzymes, including Cytochrome P450 isoforms CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). wikipedia.orgnih.govpatsnap.com The metabolic processes include N-oxidation and demethylation, leading to the formation of several metabolites. nih.govnih.gov

Table 1: Key Enzymes and Metabolites in Dapoxetine Biotransformation
Parent CompoundMetabolizing EnzymesKey MetabolitesMetabolic Process
DapoxetineCYP2D6, CYP3A4, FMO1 wikipedia.orgnih.govDapoxetine-N-oxide wikipedia.orgnih.govN-Oxidation nih.gov
DapoxetineCYP2D6, CYP3A4, FMO1 wikipedia.orgnih.govrac N-Demethyl Dapoxetine (Desmethyldapoxetine) wikipedia.orgnih.govN-Demethylation nih.gov
DapoxetineCYP2D6, CYP3A4, FMO1 wikipedia.orgnih.govN,N-Didesmethyldapoxetine wikipedia.orgnih.govN-Demethylation nih.gov

In addition to its role as a metabolite, rac N-Demethyl Dapoxetine is also recognized as one of the main process-related impurities in the synthesis of Dapoxetine API. scispace.com Its formation can occur during the manufacturing process, specifically through the demethylation of the Dapoxetine nitrogen atom. scispace.com The presence of such impurities must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product, in line with stringent regulatory requirements. ijrpc.comsynthinkchemicals.com

Academic and Research Significance in Drug Metabolism and Pharmaceutical Analysis

The study of rac N-Demethyl Dapoxetine Hydrochloride holds considerable significance for both academic research and the pharmaceutical industry. In the context of drug metabolism, identifying and characterizing metabolites like N-Demethyl Dapoxetine is fundamental to understanding the pharmacokinetic profile of the parent drug. nih.govnih.gov This knowledge helps in elucidating the complete biotransformation pathway of Dapoxetine, predicting potential drug-drug interactions, and understanding inter-individual variability in drug response. patsnap.comdrugbank.com

In the realm of pharmaceutical analysis, rac N-Demethyl Dapoxetine Hydrochloride serves as a crucial reference standard. scispace.comsynthinkchemicals.com The development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the quality control of Dapoxetine. ijrpc.comscispace.comresearchgate.net These methods are used to identify and quantify impurities in both the bulk drug substance and the finished pharmaceutical formulations. ijrpc.comelte.hu The availability of pure N-Demethyl Dapoxetine as a reference material allows for the accurate calibration of analytical instruments and the validation of methods to ensure they are sensitive and specific enough to detect this impurity at very low levels. ijrpc.comscispace.com

Table 2: Analytical Methods for Dapoxetine and Its Related Substances
Analytical TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC) with UV detectionDetermination of process-related impurities in Dapoxetine API. ijrpc.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Simultaneous determination of achiral and chiral impurities in Dapoxetine tablets. elte.hu
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC–MS/MS)Determination of Dapoxetine concentration in human plasma for bioequivalence and pharmacokinetic studies. nih.gov

Furthermore, isotopically labeled variants of N-Demethyl Dapoxetine, such as deuterium-labeled versions (e.g., rac N-Demethyl Dapoxetine-d3 Hydrochloride, rac-N-Desmethyl Dapoxetine-D7 Hydrochloride), are synthesized for use as internal standards in quantitative bioanalytical methods. pharmaffiliates.commedchemexpress.comsimsonpharma.comtheclinivex.com These labeled compounds are indispensable for pharmacokinetic studies and for establishing the bioequivalence of generic formulations, as they allow for precise measurement of the analyte in complex biological matrices like plasma. nih.govmedchemexpress.com

Properties

Molecular Formula

C₂₀H₂₂ClNO

Molecular Weight

327.85

Synonyms

N-Methyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine Hydrochloride; 

Origin of Product

United States

Chemical Synthesis and Stereochemical Aspects

Synthetic Methodologies for rac N-Demethyl Dapoxetine (B195078) Hydrochloride

The preparation of rac N-Demethyl Dapoxetine Hydrochloride can be approached through two primary strategies: building the molecular framework from basic precursors (de novo synthesis) or by chemically modifying dapoxetine or a related advanced intermediate.

De novo synthesis offers the flexibility to construct the molecule from readily available starting materials. Common strategies for the synthesis of the parent compound, dapoxetine, can be adapted to produce its N-demethylated analog. For instance, a known route starts with 3-chlorophenylacetone, which undergoes reduction, condensation, and N-methylation to yield racemic dapoxetine. chemicalbook.com To produce rac N-Demethyl Dapoxetine, this process would be modified by using methylamine (B109427) in the amination step instead of dimethylamine.

Another versatile approach begins with benzaldehyde, which is subjected to a Mannich reaction with ammonium (B1175870) acetate (B1210297) and malonic acid. chemicalbook.com Subsequent N-methylation, esterification, and reduction would traditionally lead to dapoxetine. chemicalbook.com By controlling the N-alkylation step to introduce a single methyl group, the synthesis can be directed towards the N-demethyl analog.

A documented synthesis for the related (S)-enantiomer starts from (S)-3-amino-3-phenylpropionic acid, which is reduced to the corresponding amino alcohol. google.com This intermediate is then N-methylated before etherification with 1-fluoronaphthalene (B124137) to form the final backbone. google.com Adapting this to racemic starting materials would provide a viable route to rac N-Demethyl Dapoxetine.

Starting MaterialKey ReactionsTarget AnalogReference
3-ChlorophenylacetoneReduction, Condensation, N-methylation (modified)rac N-Demethyl Dapoxetine chemicalbook.com
BenzaldehydeMannich reaction, N-methylation (modified), Esterification, Reductionrac N-Demethyl Dapoxetine chemicalbook.com
Racemic 3-amino-3-phenylpropionic acidReduction, N-methylation, Etherificationrac N-Demethyl Dapoxetine google.com

The most direct method to obtain N-Demethyl Dapoxetine is through the N-demethylation of dapoxetine itself. This transformation mirrors the primary metabolic pathway in the human body, where cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) and Flavin-containing monooxygenase 1 (FMO1) are responsible for removing a methyl group from the tertiary amine of dapoxetine. mdpi.commedex.com.bd

In a laboratory setting, chemical N-demethylation can be achieved using various reagents. A patented method describes the preparation of (S)-N-demethyl dapoxetine, which is noted as a principal impurity in the manufacturing of dapoxetine raw materials. scispace.com The process involves the targeted removal of one methyl group from the nitrogen atom of dapoxetine. scispace.com Such reactions are crucial for synthesizing reference standards needed to control the quality of the final drug product by ensuring impurities are accurately quantified. scispace.com

Stereochemical Considerations and Enantiomeric Preparation

The molecule contains a single stereocenter at the carbon atom bearing the amino group, meaning it can exist as two enantiomers, (S) and (R). While the subject of this article is the racemate, understanding the synthesis and separation of the individual enantiomers is crucial. The (S)-enantiomer of dapoxetine is significantly more potent as a serotonin (B10506) reuptake inhibitor than the (R)-enantiomer. researchgate.net

Significant research has been dedicated to the enantioselective synthesis of dapoxetine, and these methods can be directly adapted to produce the individual enantiomers of N-Demethyl Dapoxetine.

Other advanced methods for synthesizing the parent compound include:

Sharpless Asymmetric Dihydroxylation: This method has been used to create an efficient pathway to (+)-(S)-dapoxetine. ncl.res.in

Du Bois Asymmetric C-H Amination: This reaction generates key sulfamate (B1201201) ester intermediates, leading to a highly efficient synthesis of both (S)- and (R)-dapoxetine. nih.gov

A specific patent for the preparation of (S)-N-demethyl dapoxetine confirms its importance as a reference compound for purity analysis of dapoxetine. scispace.com

MethodKey FeatureTarget EnantiomerReference
Chiral Auxiliary SynthesisUse of (S)-tert-butanesulfinamide(S)-N-Demethyl Dapoxetine researchgate.netnih.gov
Asymmetric DihydroxylationSharpless reaction(S)-N-Demethyl Dapoxetine ncl.res.in
Asymmetric C-H AminationDu Bois rhodium-catalyzed reaction(S)- and (R)-N-Demethyl Dapoxetine nih.gov

An alternative to enantioselective synthesis is the preparation of the racemate followed by the separation of the enantiomers. This is typically achieved through racemic resolution. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

A process for resolving racemic dapoxetine is well-documented and involves the use of a chiral acid like (+)-di-p-toluyl tartaric acid. google.com The racemic dapoxetine is treated with the chiral acid, leading to the precipitation of the (+)-dapoxetine-(+)-di-p-toluyl tartaric acid salt. google.com After separation, the salt is treated with a base to liberate the free amine, yielding enantiomerically pure (S)-dapoxetine. google.com This same principle can be applied to resolve rac N-Demethyl Dapoxetine hydrochloride, where the racemic N-demethylated base would be resolved using an appropriate chiral acid.

Synthesis of Isotopic Analogs for Research Applications (e.g., Deuterium-Labeled Forms)

Isotopically labeled compounds, particularly deuterium-labeled analogs, are indispensable tools in pharmaceutical research. They are primarily used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), and in studies investigating metabolic pathways and pharmacokinetic profiles. researchgate.netnih.gov The replacement of hydrogen with deuterium (B1214612) can also alter a drug's metabolic profile, a strategy sometimes used to enhance therapeutic efficacy. researchgate.net

Several deuterium-labeled analogs of N-Demethyl Dapoxetine have been synthesized for research purposes. The introduction of deuterium atoms increases the molecular weight, allowing the labeled compound to be distinguished from its non-labeled counterpart by a mass spectrometer while maintaining nearly identical chemical properties and chromatographic retention times. nih.gov

Commercially available deuterium-labeled standards include:

rac N-Demethyl Dapoxetine-d7 Hydrochloride: In this analog, seven hydrogen atoms on the phenyl or naphthyl ring are replaced with deuterium. simsonpharma.comaxios-research.com

rac N-Demethyl Dapoxetine D3 Hydrochloride: This version typically involves the replacement of the three hydrogens on the N-methyl group with deuterium. simsonpharma.com

The synthesis of these compounds involves introducing deuterium at specific positions using methods like H/D exchange reactions or by using deuterated starting materials in a de novo synthetic route. researchgate.net

Labeled CompoundCAS Number (Free Base)Molecular Formula (HCl Salt)Key ApplicationReference
rac N-Demethyl Dapoxetine D3 Hydrochloride1329613-79-7Not specifiedInternal Standard simsonpharma.com
rac N-Demethyl Dapoxetine-d7 Hydrochloride119357-18-5 (non-labeled)C₂₀H₁₅D₇ClNOInternal Standard simsonpharma.comaxios-research.com

Biochemical Pathways and Metabolic Origins

Enzymatic N-Demethylation of Dapoxetine (B195078)

Dapoxetine undergoes extensive metabolism in the body, primarily in the liver and kidneys. wikipedia.org The N-demethylation pathway, which leads to the formation of N-Demethyl Dapoxetine (also known as desmethyldapoxetine), is a crucial part of this metabolic process. nih.govmdpi.com This reaction involves the removal of one of the methyl groups from the tertiary amine of the dapoxetine molecule.

The primary enzymes responsible for the N-demethylation of dapoxetine belong to the Cytochrome P450 (CYP) superfamily of isoenzymes located in the liver. nih.govmdpi.comnih.gov Extensive research has identified CYP2D6 and CYP3A4 as the main isoforms catalyzing this reaction. wikipedia.orgnih.govnih.govnih.gov

CYP2D6: This isoform plays a significant role in dapoxetine's metabolism. nih.gov The catalytic activity of CYP2D6 can be influenced by genetic polymorphisms, which can alter the rate of N-demethylation. nih.govnih.govclinpgx.org Studies on various novel CYP2D6 variants have shown that most exhibit a decreased intrinsic clearance for the dapoxetine demethylation pathway compared to the wild-type enzyme (CYP2D6*1). nih.govclinpgx.org For instance, twenty different variants showed a decrease in relative clearance, ranging from 20.44% to 90.90%. clinpgx.org This variability highlights the importance of CYP2D6 in the formation of desmethyldapoxetine.

The combined action of CYP2D6 and CYP3A4 ensures the efficient N-demethylation of dapoxetine to form desmethyldapoxetine. nih.govmdpi.com

Table 1: Influence of Selected CYP2D6 Variants on Dapoxetine Demethylation

CYP2D6 Variant Relative Clearance (%) vs. Wild Type (CYP2D6*1) Metabolic Effect
CYP2D6*89 92.81% No markedly decreased clearance clinpgx.org
E215K 97.70% No markedly decreased clearance clinpgx.org
Other 20 Variants 20.44% - 90.90% Decreased clearance nih.govclinpgx.org
CYP2D6*92 Not Detected Defective gene, no kinetic parameters detected clinpgx.org

While CYP enzymes are primary drivers of dapoxetine metabolism, they are not the sole contributors. Flavin-containing monooxygenases (FMOs), specifically FMO1, are also involved in the metabolic processing of dapoxetine. wikipedia.orgnih.govmdpi.comnih.gov

Metabolic Fate in Preclinical Models and In Vitro Systems

The metabolic profile of dapoxetine, including the formation of N-Demethyl Dapoxetine, has been investigated using various experimental models.

In Vitro Systems: Studies using human liver microsomes (HLM) are a cornerstone for understanding hepatic metabolism. researchgate.net In HLM assays, dapoxetine is rapidly metabolized, with approximately 70% being biotransformed within 30 minutes of incubation. nih.gov These studies confirm that N-dealkylation is one of the most significant metabolic reactions for dapoxetine. nih.govmdpi.combohrium.com The primary metabolite observed at the highest level in these systems is the N-dealkylation product, N-Demethyl Dapoxetine (desmethyldapoxetine). nih.govmdpi.com Further reactions, such as hydroxylation of this primary metabolite, have also been identified. nih.gov

Preclinical Models: Studies in male rats have been conducted to understand the broader physiological effects and metabolism. researchgate.netnih.gov While these studies often focus on reproductive toxicology, they inherently rely on the established metabolic pathways of dapoxetine, where N-demethylation is a key step. nih.gov The data from these animal models help to build a comprehensive picture of the drug's disposition in a whole-organism setting. researchgate.net

Table 2: Summary of Findings from In Vitro Metabolism Studies

System Key Finding Primary Metabolic Reaction Major Metabolite Reference
Human Liver Microsomes (HLM) ~70% of dapoxetine metabolized in 30 minutes. N-dealkylation N-Demethyl Dapoxetine nih.gov

Formation as a Process-Related Impurity or Degradant

Beyond its role as a metabolite, N-Demethyl Dapoxetine is recognized as a significant impurity in the synthesis of dapoxetine raw materials. scispace.com Its presence must be monitored to control the quality of the final drug substance. scispace.comsynthinkchemicals.com

Forced degradation studies, which subject the drug substance to severe conditions like acid and base hydrolysis, oxidation, heat, and light, are used to understand a drug's intrinsic stability and identify potential degradation products. researchgate.netnih.govmedcraveonline.compharmtech.com N-Demethyl Dapoxetine can be formed during these stress conditions. elte.hu For example, it is a potential degradant under acidic conditions. researchgate.netusp.org

The presence of N-Demethyl Dapoxetine as an impurity is also a concern because secondary amines can react with nitrite (B80452) sources under acidic conditions to form potentially genotoxic N-nitrosamine impurities, such as N-nitroso Des-methyl Dapoxetine. usp.org Therefore, controlling the level of N-Demethyl Dapoxetine in the drug substance is critical. scispace.com

Preclinical Pharmacological and Mechanistic Research

In Vitro Receptor Binding and Functional Assays

CompoundTransporterBinding/InhibitionValue (nM)
Dapoxetine (B195078)SERTKi9.5 nih.gov
DapoxetineSERTIC50 ([³H]5-HT uptake)1.12 nih.gov

This table displays the reported in vitro binding and inhibition values for the parent compound, dapoxetine, to provide context for the expected activity of its metabolite, rac N-Demethyl Dapoxetine Hydrochloride.

The activity of rac N-Demethyl Dapoxetine Hydrochloride at other neurotransmitter systems is not well-documented in available research. However, the profile of the parent compound, dapoxetine, offers some insight. Dapoxetine exhibits a binding affinity for the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, though with lower potency compared to its affinity for SERT. nih.govresearchgate.net The order of potency for dapoxetine's inhibition of neurotransmitter uptake is SERT > NET >> DAT. nih.gov Specifically, dapoxetine's inhibitory activity on norepinephrine and dopamine uptake is significantly less potent than its effect on serotonin (B10506) reuptake. nih.gov It is plausible that rac N-Demethyl Dapoxetine Hydrochloride shares this selectivity profile, though further specific studies on the metabolite are required for confirmation.

CompoundTransporterBinding/InhibitionValue (nM)
DapoxetineNETKi6.6 nih.gov
DapoxetineNETIC50 ([³H]norepinephrine uptake)202 nih.gov
DapoxetineDATKi5.8 nih.gov
DapoxetineDATIC50 ([³H]dopamine uptake)1720 nih.gov

This table presents the in vitro binding and inhibition values for dapoxetine at norepinephrine and dopamine transporters, suggesting a potential, though likely weaker, interaction profile for its N-demethylated metabolite.

In Vivo Pharmacodynamic Investigations in Animal Models

Direct in vivo studies detailing the specific neurochemical modulations induced by rac N-Demethyl Dapoxetine Hydrochloride are limited. The majority of research has focused on the effects of the parent drug, dapoxetine. Administration of dapoxetine in animal models has been shown to influence serotonergic pathways. researchgate.netresearchgate.net For instance, studies in rats have investigated the effects of dapoxetine on behavioral deficits induced by chronic stress, a condition known to involve dysregulation of serotonin. researchgate.netresearchgate.net These studies suggest that dapoxetine can attenuate stress-induced behavioral impairments, which is consistent with its mechanism as a serotonin reuptake inhibitor. researchgate.netresearchgate.net The contribution of rac N-Demethyl Dapoxetine to these observed effects is inferred from its nature as an active metabolite.

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic properties of rac N-Demethyl Dapoxetine Hydrochloride have been investigated in rats, primarily in the context of studies on the parent drug, dapoxetine. Following oral administration of dapoxetine to rats, desmethyl dapoxetine is formed as a major metabolite. nih.gov One study investigated the effect of co-administering evodiamine (B1670323), a substance known to inhibit the metabolism of dapoxetine, on the pharmacokinetics of both dapoxetine and its metabolite. nih.govresearchgate.net In this study, when dapoxetine was administered alone, desmethyl dapoxetine exhibited specific pharmacokinetic parameters. However, when co-administered with evodiamine, which inhibits the formation of desmethyl dapoxetine, the half-life (t1/2) and the area under the plasma concentration-time curve (AUC) of the metabolite were significantly decreased. nih.govresearchgate.net This highlights the dependence of desmethyl dapoxetine's plasma concentration on the metabolic rate of its parent compound. In vitro data indicates that desmethyl dapoxetine is highly protein-bound (98.5%). medex.com.bd

CompoundAnimal ModelParameterValue (in the presence of Evodiamine)Change from Control
Desmethyl DapoxetineRatt1/2 (h)Significantly Decreased nih.govresearchgate.net-
Desmethyl DapoxetineRatAUC~(0-∞)~ (ng·h/mL)Significantly Decreased nih.govresearchgate.net-

This table summarizes the reported effects of inhibiting dapoxetine metabolism on the pharmacokinetic parameters of its metabolite, desmethyl dapoxetine, in rats.

Absorption and Distribution Characteristics

Limited direct research on the absorption and distribution of rac N-Demethyl Dapoxetine Hydrochloride as a standalone compound in preclinical models is available in publicly accessible literature. The majority of pharmacokinetic studies have focused on the parent compound, dapoxetine, and its metabolites as they are formed in vivo.

However, insights into the distribution of related compounds can be drawn from studies on dapoxetine. A biodistribution study in rats using radiolabeled [11C]Dapoxetine Hydrochloride demonstrated that after intravenous injection, the highest concentrations of the radiolabel were found in the lungs, followed by the brain. nih.gov Specifically, at 5 minutes post-injection, the concentration in the lungs was 4.56 %ID/g (percentage of injected dose per gram of tissue), while the brain accumulation was 0.76 %ID/g. nih.gov By 60 minutes, these concentrations had decreased to 0.67 %ID/g in the lungs and 0.27 %ID/g in the brain, indicating relatively rapid distribution and clearance from these tissues. nih.gov While this data pertains to the parent drug, it suggests that its metabolites, including N-Demethyl Dapoxetine, are likely distributed throughout the body.

Metabolism and Excretion Pathways in Animal Species

N-demethylation is a significant metabolic pathway for dapoxetine in preclinical species. nih.govmdpi.com Studies have identified rac N-Demethyl Dapoxetine (also known as desmethyldapoxetine) as a primary and active metabolite of dapoxetine. mdpi.comnih.gov The liver is the principal site of metabolism, where cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, and flavin-containing monooxygenase 1 (FMO1) are involved in the demethylation process. nih.govresearchgate.net

Further metabolism of N-Demethyl Dapoxetine can occur. For instance, in human liver microsome studies, a hydroxylated form, N-desmethyl-4-hydroxydapoxetine, was identified as the second most abundant metabolite after N-Demethyl Dapoxetine itself, indicating that N-Demethyl Dapoxetine is a substrate for further biotransformation. mdpi.com

Pharmacokinetic studies in rats have provided some data on the half-life and exposure of desmethyl dapoxetine. In a study investigating the interaction of dapoxetine with evodiamine in Sprague-Dawley rats, the pharmacokinetic parameters of desmethyl dapoxetine were measured after oral administration of dapoxetine. nih.gov The co-administration of evodiamine, an inhibitor of dapoxetine metabolism, led to a significant decrease in the half-life (t1/2) and the area under the curve (AUC) of desmethyl dapoxetine. nih.govresearchgate.net

Detailed data on the excretion pathways specifically for rac N-Demethyl Dapoxetine Hydrochloride are not extensively documented. Generally, the metabolites of dapoxetine are primarily eliminated through the urine. researchgate.net

Pharmacokinetic Parameters of Desmethyl Dapoxetine in Rats

Group t1/2 (h) AUC(0-∞) (ng·h/mL)
Dapoxetine alone Data not specified Data not specified
Dapoxetine + Evodiamine Significantly decreased Significantly decreased

Data derived from a study by Li et al. (2016), which noted a significant decrease without providing baseline values in the abstract. nih.govresearchgate.net

Inter-species Pharmacokinetic Comparability (Preclinical)

The metabolism of dapoxetine to N-Demethyl Dapoxetine occurs in both rats and is implied in other species where dapoxetine is metabolized. nih.govnih.gov However, the rate and extent of metabolism, and therefore the resulting plasma concentrations of N-Demethyl Dapoxetine, can differ between species. For example, a study on sertraline, another selective serotonin reuptake inhibitor that undergoes N-demethylation, found that the plasma area under the curve (AUC) for the desmethyl metabolite was 66% to 270% of that for the parent drug, with the exact ratio being dependent on the species and the route of administration. This highlights the potential for significant inter-species variability in the pharmacokinetics of N-demethylated metabolites.

While human data is outside the scope of this preclinical section, it is noteworthy that studies in different human ethnic groups have shown that the single-dose pharmacokinetic parameters of dapoxetine's metabolites were similar among them. researchgate.net This suggests that while there can be variability between different animal species, the metabolic pathways may be more conserved across different human populations. Further preclinical studies directly comparing the pharmacokinetics of rac N-Demethyl Dapoxetine Hydrochloride in rats, dogs, and other relevant species would be necessary to fully characterize its inter-species pharmacokinetic comparability.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating rac N-Demethyl Dapoxetine (B195078) Hydrochloride from its parent compound, other related substances, and enantiomers. The choice of technique is dictated by the specific analytical goal, whether it be routine quality control, trace-level quantification, or enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Dapoxetine and its impurities, including N-Demethyl Dapoxetine. The development of a stability-indicating HPLC method is crucial for separating the analyte from potential degradation products and other related substances. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Method development typically involves optimizing several key parameters to achieve adequate separation and peak shape. These include the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength. A variety of C18 columns are frequently utilized as the stationary phase. jocpr.comtsijournals.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297), ammonium formate, or phosphate (B84403) buffer. nih.govjocpr.comtsijournals.com The pH of the mobile phase is adjusted to ensure the analyte is in a suitable ionic state for retention and separation. jocpr.comtsijournals.com

Validation of these HPLC methods is performed according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. tsijournals.comelte.hu For instance, one validated method demonstrated linearity for Dapoxetine HCl over a concentration range of 1 to 40 µg/mL with a correlation coefficient of 0.9994. nih.gov Another reported a limit of detection (LOD) and limit of quantitation (LOQ) for Dapoxetine HCl to be 0.142 µg/mL and 0.471 µg/mL, respectively. jocpr.com

Table 1: Examples of HPLC Method Parameters for Dapoxetine and Related Compounds

Parameter Method 1 nih.gov Method 2 jocpr.com Method 3 tsijournals.com Method 4 researchgate.net
Column Not Specified Symmetry C18 (250mm x 4.6mm, 3.5µm) Hypersil BDS C18 (100mm x 4.6mm, 5µ) Hypersil BDS C18 (250mm x 4.6mm, 5µ)
Mobile Phase Acetonitrile : 0.2M Ammonium Acetate (50:50) Acetonitrile : Ammonium Formate (60:40, v/v) Acetonitrile : Phosphate Buffer (40:60) Triethylamine Buffer : Acetonitrile (20:80)
pH Not Specified 3.5 3.0 6.0
Flow Rate 1.5 mL/min 1.0 mL/min 1.0 mL/min Not Specified
Detection (UV) Not Specified 292 nm 230 nm Not Specified
Retention Time 5.8 min 5.02 min 4.244 min Not Specified

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC), also known as UPLC, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). UHPLC is particularly well-suited for complex sample analysis and high-throughput screening.

A sensitive and rapid UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of Dapoxetine and its two main metabolites, Desmethyldapoxetine (N-Demethyl Dapoxetine) and Dapoxetine-N-oxide, in human plasma. researchgate.net This method utilizes an Acquity UPLC BEH C18 column and a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water. researchgate.net The short analytical run time of just 4.0 minutes makes this method highly efficient for analyzing a large number of samples. researchgate.net Another UPLC-MS/MS method for dapoxetine in rat plasma achieved separation on a C18 reversed-phase column (2.0 × 50 mm, 1.7 µm) with a mobile phase of 0.5% formic acid/acetonitrile (60:40, v/v). nih.gov

Table 2: UPLC Method Parameters for N-Demethyl Dapoxetine and Parent Drug

Parameter Method Details researchgate.netnih.gov
System Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in water
Sample Preparation Protein precipitation with acetonitrile
Detection Tandem Mass Spectrometry (MS/MS)
Analyte Desmethyldapoxetine (N-Demethyl Dapoxetine)
Linearity Range 0.1-5.0 ng/mL
Run Time ~4.0 minutes

Gas Chromatography (GC) for Trace Analysis

While liquid chromatography is the predominant technique for the analysis of Dapoxetine and its metabolites, Gas Chromatography (GC) can be considered for trace analysis. However, GC methods are not commonly reported in the scientific literature for rac N-Demethyl Dapoxetine Hydrochloride. The compound's relatively high molecular weight, polarity, and low volatility make it non-ideal for direct GC analysis. To be analyzed by GC, it would likely require a chemical derivatization step to convert it into a more volatile and thermally stable form, which adds complexity to the sample preparation process. Therefore, LC-based methods, particularly LC-MS/MS, are generally preferred for their direct applicability and high sensitivity.

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Dapoxetine is administered as the S-enantiomer, making the control of its enantiomeric purity a critical quality attribute. mdpi.com Consequently, its metabolite, N-Demethyl Dapoxetine, exists as a racemic mixture that requires chiral separation to distinguish between its R- and S-enantiomers. The most common approach for determining enantiomeric purity is the use of HPLC with a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for this purpose. elte.hu For instance, a Lux Cellulose-3 column has been used to achieve baseline separation of Dapoxetine enantiomers and related impurities simultaneously. elte.hu The development of such methods often involves screening different CSPs and optimizing the mobile phase, which may consist of alcohols like methanol (B129727) or ethanol, sometimes with additives to improve peak shape and resolution. elte.hu These methods are essential for identifying counterfeit products that may contain the incorrect racemic form of the drug or an unacceptably high concentration of the undesired R-dapoxetine impurity. elte.huresearchgate.net

Table 3: Chiral HPLC Method Parameters for Dapoxetine Enantiomers

Parameter Method Details elte.hu
Column (CSP) Lux Cellulose-3
Mode Reversed-Phase
Mobile Phase Methanol and 0.1% (v/v) formic acid in water
Elution Gradient elution and flow-rate programming
Detection (UV) 224 nm
Application Simultaneous determination of achiral and chiral impurities

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for both the structural confirmation and sensitive quantification of rac N-Demethyl Dapoxetine Hydrochloride. When coupled with a chromatographic inlet, it provides an unparalleled level of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in biological matrices due to its superior sensitivity and specificity. nih.gov For rac N-Demethyl Dapoxetine, this technique allows for detection at very low concentrations (ng/mL or pg/mL levels).

The methodology involves coupling an HPLC or UHPLC system to a triple quadrupole mass spectrometer. researchgate.net Analytes are typically ionized using an electrospray ionization (ESI) source, usually operated in positive ion mode. researchgate.net Sample preparation often involves a liquid-liquid extraction (LLE) or a simpler protein precipitation step to remove interferences from the matrix, such as plasma. researchgate.netnih.gov

Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. nih.gov This process ensures high specificity. For Desmethyldapoxetine, the MRM transition has been identified as m/z 292.2 → 261.2. researchgate.net To ensure accuracy, a stable isotope-labeled internal standard, such as Dapoxetine-d6 or a deuterated version of the metabolite itself, is often used. nih.govsynzeal.com These methods are fully validated to demonstrate linearity, accuracy, precision, and stability, making them suitable for pharmacokinetic and bioequivalence studies. nih.govmdpi.com

Table 4: UPLC-MS/MS Parameters for N-Demethyl Dapoxetine Quantification

Parameter Method Details researchgate.net
Chromatography UPLC
Sample Preparation Protein Precipitation
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Desmethyldapoxetine (N-Demethyl Dapoxetine)
Precursor Ion (m/z) 292.2
Product Ion (m/z) 261.2
Linearity Range 0.1-5.0 ng/mL in human plasma
Internal Standard Carbamazepine (in this study); deuterated analogs are also common nih.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Assignment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural assignment of pharmaceutical compounds and their metabolites, including rac N-Demethyl Dapoxetine Hydrochloride. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. pharmaron.comresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For rac N-Demethyl Dapoxetine Hydrochloride, HRMS analysis would be used to confirm its elemental formula (C₂₀H₂₂ClNO). The instrument, often a Time-of-Flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision. pharmaron.com By comparing the experimentally measured accurate mass to the theoretical mass calculated from the elemental formula, analysts can gain a high degree of confidence in the compound's identity. nih.gov This technique is foundational in metabolite identification studies and for characterizing reference standards. pharmaron.comsynthinkchemicals.com

Table 1: HRMS Data for rac N-Demethyl Dapoxetine Hydrochloride [M+H]⁺ This table presents hypothetical yet representative data for HRMS analysis.

Parameter Value
Elemental Formula C₂₀H₂₁NO
Protonated Species [C₂₀H₂₂NO]⁺
Theoretical m/z 292.1696
Measured m/z 292.1692
Mass Difference (mDa) -0.4

| Mass Accuracy (ppm) | -1.37 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the protonated molecule of rac N-Demethyl Dapoxetine Hydrochloride (m/z 292.17) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. pharmaron.com

The analysis of these fragments helps to elucidate and confirm the specific arrangement of atoms within the molecule. pharmaron.com For rac N-Demethyl Dapoxetine Hydrochloride, key fragmentations would be expected, such as the loss of the naphthyloxy moiety or cleavages along the propyl amine chain. These patterns can be compared to the fragmentation of Dapoxetine to confirm the demethylation site. This technique is routinely used in pharmacokinetic studies to identify and quantify metabolites from biological matrices. nih.govmdpi.com

Table 2: Predicted MS/MS Fragmentation of rac N-Demethyl Dapoxetine Hydrochloride [M+H]⁺ This table outlines the major expected fragment ions based on the compound's structure. The transitions are used in quantitative methods like UPLC-MS/MS. nih.gov

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Loss
292.17 147.08 [C₁₀H₇O]⁺ (Naphthyloxy cation)
292.17 118.09 [C₈H₁₂N]⁺ (Phenylpropylamine fragment)

Spectroscopic Characterization Techniques

Spectroscopic techniques provide orthogonal information to mass spectrometry, focusing on the interaction of electromagnetic radiation with the molecule to confirm its structure and assess its purity. numberanalytics.comrroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous elucidation of molecular structure. nih.gov Both ¹H and ¹³C NMR would be employed to provide a complete structural map of rac N-Demethyl Dapoxetine Hydrochloride.

The ¹H NMR spectrum would confirm the presence of all protons and their connectivity, with key signals for the aromatic protons of the phenyl and naphthyl groups, the aliphatic protons of the propyl chain, and the single proton on the secondary amine. The key difference compared to the spectrum of Dapoxetine would be the absence of the N,N-dimethyl singlet and the appearance of a signal corresponding to the N-H proton. researchgate.netbeilstein-journals.org Similarly, the ¹³C NMR spectrum would show the expected number of carbon resonances, with the most significant change being the absence of the two N-methyl carbon signals, replaced by signals corresponding to the demethylated structure. beilstein-journals.org

Table 3: Key ¹H NMR and ¹³C NMR Chemical Shift Assignments for rac N-Demethyl Dapoxetine Hydrochloride This table presents expected chemical shifts (δ) in ppm, which are critical for structural confirmation. nih.govresearchgate.net

Group ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Naphthyl Protons 7.20 - 8.10 (m, 7H) 105 - 155
Phenyl Protons 7.30 - 7.50 (m, 5H) 125 - 140
CH-Phenyl ~5.30 (dd, 1H) ~58
CH₂-O ~4.30 (t, 2H) ~68
CH₂-CH ~2.40 (m, 2H) ~38
N-H Variable, broad N/A

| N-CH₃ | ~2.55 (s, 3H) | ~34 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for rapid identity confirmation and purity assessment in pharmaceutical analysis. numberanalytics.comijrar.org

IR spectroscopy identifies a compound based on the vibrations of its functional groups. terrauniversal.com The IR spectrum of rac N-Demethyl Dapoxetine Hydrochloride would display characteristic absorption bands, including N-H stretching for the secondary amine, C-H stretching for aromatic and aliphatic groups, C-O stretching for the ether linkage, and C=C stretching for the aromatic rings. nih.gov These spectral fingerprints can be compared to a reference standard to confirm identity. terrauniversal.com

UV-Vis spectroscopy measures the absorption of light by chromophores within the molecule. terrauniversal.com The naphthyl group in rac N-Demethyl Dapoxetine Hydrochloride serves as a strong chromophore, resulting in a distinct UV absorption profile. This technique is highly useful for quantitative analysis, where the absorbance at a specific wavelength (λmax) can be correlated to the concentration of the compound in a solution, and for general purity checks. chemass.si

Table 4: Spectroscopic Data for Identity and Purity

Technique Parameter Characteristic Feature
Infrared (IR) Wavenumber (cm⁻¹) ~3300 (N-H stretch), 3050 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1250 (C-O ether stretch)

| UV-Visible | λmax (nm) | ~290 nm (due to the naphthalene (B1677914) chromophore) |

Sample Preparation Strategies for Diverse Matrices (e.g., Biological Samples from Animal Studies, Synthetic Mixtures)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis, ensuring accurate and reliable results. The strategy employed depends heavily on the nature of the sample matrix.

For biological samples from animal studies, such as plasma or urine, the primary goal is to separate the analyte from complex matrix components like proteins, salts, and lipids. nih.gov A common and effective method is protein precipitation, where a solvent like acetonitrile or methanol is added to the plasma sample to denature and precipitate proteins. mdpi.com Following centrifugation, the supernatant containing the analyte can be directly injected or further purified. Another widely used technique is solid-phase extraction (SPE), which offers higher selectivity and concentration factors by using a sorbent material to retain the analyte while interferences are washed away.

For synthetic mixtures, such as those from a chemical reaction, the sample preparation is typically simpler. The main goal is to dissolve the sample in a suitable solvent compatible with the analytical technique (e.g., HPLC). Dilution is often sufficient to bring the analyte concentration within the linear range of the instrument. If impurities need to be characterized, techniques like preparative chromatography may be used to isolate them from the main compound before further analysis.

Structure Activity Relationship Sar Studies and Comparative Pharmacology

Comparison of Pharmacological Profiles with Dapoxetine (B195078) and Other Analogues (in vitro and animal models)

Dapoxetine, the parent compound of rac N-Demethyl Dapoxetine Hydrochloride, is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govbohrium.com Its mechanism of action is primarily associated with the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. medex.com.bd In vitro studies using cells expressing human transporters have demonstrated dapoxetine's high affinity for SERT. nih.gov

Dapoxetine also exhibits some affinity for the norepinephrine (B1679862) transporter (NET) and a much lower affinity for the dopamine (B1211576) transporter (DAT). nih.gov The order of potency for transporter inhibition by dapoxetine is SERT > NET >> DAT. nih.gov

While specific in vitro binding affinity data for rac N-Demethyl Dapoxetine Hydrochloride is not extensively detailed in publicly available literature, its primary pharmacological identity is as an active metabolite of dapoxetine, known as desmethyldapoxetine. medex.com.bdnih.gov Pharmacological studies have indicated that desmethyldapoxetine possesses activity at the serotonin transporter that is comparable to that of dapoxetine itself. scispace.com Another metabolite, didesmethyldapoxetine, is also considered to be equipotent to dapoxetine. nih.gov

In animal models, dapoxetine has been shown to inhibit the ejaculatory reflex, an effect attributed to its modulation of serotonergic pathways at the supraspinal level. nih.gov These preclinical models are crucial for elucidating the physiological effects that underpin the clinical applications of dapoxetine and, by extension, the potential activity of its metabolites.

Interactive Table 1: Comparative in vitro Transporter Inhibition Profile of Dapoxetine

CompoundTransporterInhibition Constant (Ki) (nM)IC50 (nM)
Dapoxetine SERT81.12
NET-202
DAT-1720

Note: Data for rac N-Demethyl Dapoxetine Hydrochloride and other analogues are not sufficiently available in the literature to be included in this comparative table.

Stereoisomeric Differences in Biological Activity

Dapoxetine possesses a single chiral center, meaning it exists as two enantiomers: (S)-dapoxetine and (R)-dapoxetine. nih.gov The commercially available form of dapoxetine is the (S)-enantiomer. nih.gov Research has shown that the pharmacological activity of dapoxetine is stereoselective, with the (S)-enantiomer being significantly more potent as a serotonin reuptake inhibitor than the (R)-enantiomer. nih.gov Specifically, the S-enantiomer is reported to be 3.5 times more potent than the R-enantiomer at inhibiting serotonin reuptake. nih.gov

rac N-Demethyl Dapoxetine Hydrochloride, as a racemic mixture, contains equal amounts of the (R)- and (S)-enantiomers of N-Demethyl Dapoxetine. Given the established stereoselectivity of the parent compound, it is highly probable that a similar difference in biological activity exists between the enantiomers of its N-demethylated metabolite. Therefore, the (S)-enantiomer of N-Demethyl Dapoxetine is expected to be the more pharmacologically active stereoisomer at the serotonin transporter. However, specific preclinical studies detailing the separate activities of the (R)- and (S)-enantiomers of N-Demethyl Dapoxetine are not widely available in the scientific literature.

Metabolite vs. Parent Drug: Differential Potency and Efficacy in Preclinical Systems

Dapoxetine is extensively metabolized in the liver, primarily through N-demethylation and N-oxidation, to form metabolites such as desmethyldapoxetine (N-Demethyl Dapoxetine) and didesmethyldapoxetine. nih.govmdpi.com Preclinical information suggests that both desmethyldapoxetine and didesmethyldapoxetine are pharmacologically active, with a potency at the serotonin transporter that is comparable to the parent drug, dapoxetine. scispace.comnih.gov

This highlights a crucial aspect of pharmacology where the in vitro potency of a metabolite does not directly translate to in vivo efficacy if its pharmacokinetic profile results in low systemic exposure.

Interactive Table 2: Comparative Potency and Plasma Levels of Dapoxetine and its Metabolites

CompoundPotency at SERT (Relative to Dapoxetine)Relative Plasma Concentration
Dapoxetine -100%
Desmethyldapoxetine Comparable~10%
Didesmethyldapoxetine Equipotent~0.5%

Note: This table provides a qualitative and approximate comparison based on available literature.

Role in Pharmaceutical Development and Quality Control

Significance as a Reference Standard for Dapoxetine (B195078) Quality Assurance

The use of well-characterized reference standards is a fundamental requirement for the reliable testing of pharmaceutical products. rac N-Demethyl Dapoxetine Hydrochloride serves as a crucial reference standard in the quality assurance of Dapoxetine. synthinkchemicals.compharmaffiliates.com Its primary function is to provide a benchmark for the accurate identification and quantification of N-Demethyl Dapoxetine as an impurity in the Dapoxetine drug substance and finished products.

The availability of a high-quality reference standard for rac N-Demethyl Dapoxetine Hydrochloride is essential for several key analytical activities that underpin pharmaceutical quality control. These activities include analytical method development, method validation, and routine quality control testing. synzeal.comveeprho.com By using this reference standard, pharmaceutical manufacturers can develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are sensitive, specific, and accurate for detecting and quantifying this particular impurity. synthinkchemicals.com

The characterization and qualification of such reference standards are vital for ensuring consistency and compliance with global regulatory frameworks. synthinkchemicals.com These standards are often supplied with comprehensive analytical data and full structural characterization, which may be traceable to pharmacopeial standards like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This traceability provides a high degree of confidence in the quality control measurements and is often a requirement for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synthinkchemicals.compharmaffiliates.com

The table below summarizes the key applications of rac N-Demethyl Dapoxetine Hydrochloride as a reference standard in the quality assurance of Dapoxetine.

ApplicationSignificance in Quality Assurance
Method Development Enables the development of specific and sensitive analytical methods for the detection and quantification of the N-Demethyl Dapoxetine impurity.
Method Validation Used to confirm that the analytical method is accurate, precise, and reliable for its intended purpose of impurity testing. synzeal.com
Quality Control Testing Serves as a benchmark in routine testing of raw materials and finished products to ensure they meet the predefined quality specifications.
Regulatory Compliance Its use and documentation are often integral to demonstrating compliance with regulatory requirements for drug purity and quality. synthinkchemicals.com

Monitoring and Control of Impurity Profiles in Pharmaceutical Formulations

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines. rac N-Demethyl Dapoxetine is a known impurity that can arise during the synthesis of Dapoxetine or as a degradation product. Therefore, the monitoring and control of its presence in pharmaceutical formulations are essential to ensure the safety and efficacy of the final drug product.

The primary tool for monitoring the impurity profile of Dapoxetine, including the presence of N-Demethyl Dapoxetine, is High-Performance Liquid Chromatography (HPLC). Various HPLC methods have been developed and validated for the separation and quantification of Dapoxetine and its related substances. These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and impurities, thus providing a clear picture of the drug's purity over time and under various storage conditions.

Forced degradation studies are often conducted to understand the potential degradation pathways of a drug and to ensure the analytical method can detect all potential impurities. In the context of Dapoxetine, these studies would involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products, which would include N-Demethyl Dapoxetine. The development of analytical methods capable of separating Dapoxetine from its impurities, including its enantiomeric impurity (R-Dapoxetine) and other related substances, is a key area of research in the quality control of Dapoxetine products.

While specific regulatory limits for rac N-Demethyl Dapoxetine Hydrochloride as an impurity in Dapoxetine formulations are not publicly detailed, the general principles of impurity control as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) would apply. These guidelines set thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

The following table outlines the typical parameters assessed during the validation of an HPLC method for the determination of impurities like rac N-Demethyl Dapoxetine in Dapoxetine formulations.

Validation ParameterDescription
Specificity The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the impurity over a given range.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Comprehensive Metabolic Networks

The metabolic fate of a compound is critical to understanding its complete pharmacological and toxicological profile. For N-Demethyl Dapoxetine (B195078), which is a primary metabolite of Dapoxetine, a full characterization of its subsequent biotransformation is a key area of research. Dapoxetine is known to be extensively metabolized in the liver and kidneys by several enzymes, primarily Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). mdpi.comnih.govamazonaws.compatsnap.com The initial metabolic steps include N-demethylation, which produces N-Demethyl Dapoxetine (also known as desmethyldapoxetine), N-oxidation, naphthyl hydroxylation, glucuronidation, and sulfation. amazonaws.commedex.com.bdarogga.com

N-Demethyl Dapoxetine is not an end-product but an intermediate in a more extensive metabolic cascade. Research using human liver microsomes (HLM) has identified further biotransformation products. nih.govnih.gov These studies show that N-demethylation is a major metabolic reaction for dapoxetine. mdpi.comnih.gov Following its formation, N-Demethyl Dapoxetine can undergo additional metabolic changes, including a second demethylation to form didesmethyldapoxetine or hydroxylation at various positions. nih.govnih.gov One study identified N-desmethyl-4-hydroxydapoxetine as the second most abundant metabolite after the initial desmethylation product, indicating that hydroxylation is a significant subsequent pathway. nih.gov A complete map of these downstream metabolic pathways is essential for a thorough non-clinical assessment.

Table 1: Key Metabolic Reactions and Enzymes in the Biotransformation of Dapoxetine

Metabolic Reaction Resulting Metabolite Primary Enzymes Involved Supporting Evidence
N-Demethylation N-Demethyl Dapoxetine (Desmethyldapoxetine) CYP2D6, CYP3A4 A primary and major metabolic pathway for dapoxetine, extensively documented in in vitro studies. mdpi.comamazonaws.comnih.gov
N,N-Didesmethylation Didesmethyldapoxetine CYP2D6, CYP3A4 A further demethylation step following the formation of N-Demethyl Dapoxetine. nih.govnih.gov
Hydroxylation Hydroxylated metabolites (e.g., N-desmethyl-4-hydroxydapoxetine) Cytochrome P450 Isoforms Occurs on the naphthalene (B1677914) ring; can happen after the initial N-demethylation step. mdpi.comnih.gov
N-Oxidation Dapoxetine-N-Oxide FMO1, CYP3A4, CYP2D6 A major metabolite formed alongside demethylated products. mdpi.comamazonaws.commedex.com.bd
Dearylation Not specified Cytochrome P450 Isoforms Identified as one of the main metabolic reactions in HLM assays. nih.govbohrium.com
Conjugation Glucuronide and Sulfate Conjugates UGTs, SULTs Phase II reactions that facilitate the elimination of metabolites. medex.com.bdarogga.com

Advanced Preclinical Models for Mechanistic Insights

To explore the specific roles and mechanisms of N-Demethyl Dapoxetine, advanced preclinical models are indispensable. These models allow for controlled investigation into its metabolic stability, enzyme kinetics, and pharmacological activity without the complexities of human trials.

In Vitro Models: Human Liver Microsomes (HLM) have proven to be a cornerstone for studying the metabolism of dapoxetine and, by extension, its metabolites. researchgate.netmilecell-bio.comdntb.gov.ua HLM preparations contain a rich complement of Phase I enzymes, including the crucial CYP2D6 and CYP3A4 isoforms, providing an effective system for identifying metabolic pathways and potential drug-drug interactions at the enzyme level. nih.govbohrium.comresearchgate.net Studies using HLM have demonstrated the rapid metabolism of the parent compound and allowed for the structural characterization of numerous metabolites, including previously unreported ones. nih.govnih.gov These models are ideal for determining kinetic parameters and assessing the metabolic stability of N-Demethyl Dapoxetine itself.

Table 2: Preclinical Models for Studying N-Demethyl Dapoxetine Hydrochloride

Model Type Specific Model Application Key Findings/Potential Use
In Vitro Human Liver Microsomes (HLM) Metabolic Pathway Identification, Enzyme Kinetics Used to identify N-demethylation as a key pathway and characterize further metabolites. nih.govnih.gov Ideal for studying the intrinsic clearance and enzyme inhibition profile of N-Demethyl Dapoxetine.
In Vitro Recombinant Human CYP Enzymes Reaction Phenotyping Allows for the precise determination of which specific CYP isoforms (e.g., CYP2D6, CYP3A4) are responsible for the formation and clearance of N-Demethyl Dapoxetine. researchgate.netlilymag.ir
In Vivo Rat Models Mechanistic Studies of CNS Effects Established for studying the parent drug's effect on the ejaculatory reflex. nih.gov Can be adapted to directly test the potency and central activity of N-Demethyl Dapoxetine.

Development of Novel Analytical Approaches

The accurate detection and quantification of N-Demethyl Dapoxetine in biological matrices are fundamental for pharmacokinetic and metabolic research. Significant progress has been made in developing sophisticated analytical methods for this purpose.

Chromatographic Techniques: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a highly sensitive and specific method. nih.govresearchgate.net Researchers have developed and validated UPLC-MS/MS assays for the simultaneous determination of dapoxetine, dapoxetine-N-oxide, and N-Demethyl Dapoxetine (desmethyldapoxetine) in human plasma. nih.govresearchgate.net These methods often involve a simple protein precipitation step for sample preparation and use an internal standard for quantification. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, with specific multiple reaction monitoring (MRM) transitions for each analyte, ensuring high selectivity. nih.gov High-Performance Liquid Chromatography (HPLC) methods with UV or MS/MS detection have also been established for quantifying dapoxetine and its related substances. mdpi.comptfarm.plresearchgate.net

Chiral Separation: Since the parent compound, dapoxetine, is administered as the (S)-enantiomer, and N-Demethyl Dapoxetine retains this chiral center, methods for chiral separation are important, particularly when studying the racemic form or detecting enantiomeric impurities. researchgate.net Capillary electrophoresis (CE) has been successfully optimized for the enantioseparation of dapoxetine. researchgate.netnih.gov Studies have screened various cyclodextrins as chiral selectors, with methylated-γ-cyclodextrin being identified as effective for achieving high-resolution separation of the enantiomers. nih.govsigmaaldrich.com Such chiral methods are crucial for controlling the stereochemical purity of research materials and for investigating any stereoselective differences in metabolism or activity. chromatographyonline.comnih.gov

Table 3: Comparison of Analytical Methods for N-Demethyl Dapoxetine

Method Technique Key Parameters Application
UPLC-MS/MS Liquid Chromatography-Mass Spectrometry Column: Acquity UPLC BEH C18. Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water. Detection: ESI+ with MRM (transition for desmethyldapoxetine: m/z 292.2→261.2). nih.gov Simultaneous quantification of dapoxetine and its major metabolites in human plasma for pharmacokinetic studies. nih.govresearchgate.net
HPLC-MS/MS Liquid Chromatography-Mass Spectrometry Sample Prep: Protein precipitation. Detection: ESI+ with MRM (transition for dapoxetine: m/z 306.2–157.2). mdpi.com Bioequivalence and pharmacokinetic studies in human plasma. mdpi.com
Capillary Electrophoresis (CE) Electrophoretic Separation Chiral Selector: Methylated-γ-cyclodextrin. Buffer: Acetate (B1210297) buffer. Detection: UV. Chiral separation of dapoxetine enantiomers. researchgate.netnih.gov Applicable for purity analysis and stereoselective studies of N-Demethyl Dapoxetine.

Exploration of its Utility as a Pharmacological Probe

An intriguing future direction is the use of N-Demethyl Dapoxetine as a pharmacological probe to investigate the serotonergic system. A compound's utility as a probe depends on its specific and potent interaction with a biological target.

Pharmacological Activity: N-Demethyl Dapoxetine is not an inert metabolite; it is pharmacologically active. medex.com.bdarogga.com In vitro binding studies have shown that N-Demethyl Dapoxetine (desmethyldapoxetine) is roughly equipotent to its parent compound, dapoxetine, as an inhibitor of the serotonin (B10506) transporter (SERT). amazonaws.comwikipedia.org While its plasma concentrations are typically too low to contribute significantly to the primary clinical effect of dapoxetine, its high potency at SERT makes it a valuable tool for non-clinical research. nih.govresearchgate.net The mechanism of action is presumed to be linked to the inhibition of neuronal serotonin reuptake, thereby potentiating the neurotransmitter's action. medex.com.bdarogga.comnih.gov

Application as a Research Tool: Given its potent and selective activity at the serotonin transporter, N-Demethyl Dapoxetine can be used in in vitro and in vivo experiments to explore the structure, function, and regulation of SERT. nih.gov It can serve as a reference compound in competitive binding assays to screen new chemical entities for SERT affinity. In neurobiological studies using animal models or tissue preparations, it can be used to selectively modulate serotonergic neurotransmission to investigate its role in various physiological processes. Its structural similarity to dapoxetine but with a different substitution pattern (a secondary amine versus a tertiary amine) also provides a tool for structure-activity relationship (SAR) studies, helping to delineate the chemical features required for potent SERT inhibition.

Q & A

Q. How can researchers design a stability-indicating method for long-term storage studies?

  • Methodological Answer :
  • ICH guidelines : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Analyze samples monthly via HPLC for purity loss (<2% degradation).
  • Kinetic modeling : Apply Arrhenius equation to extrapolate shelf life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.